molecular formula C24H19NO6 B11621779 Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11621779
M. Wt: 417.4 g/mol
InChI Key: OZFIKWCWPGBQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran-based compound featuring a 3-nitrophenylmethoxy group at position 5, a phenyl group at position 2, and an ethyl carboxylate ester at position 2. Benzofuran derivatives are widely studied for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .

Properties

Molecular Formula

C24H19NO6

Molecular Weight

417.4 g/mol

IUPAC Name

ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H19NO6/c1-2-29-24(26)22-20-14-19(30-15-16-7-6-10-18(13-16)25(27)28)11-12-21(20)31-23(22)17-8-4-3-5-9-17/h3-14H,2,15H2,1H3

InChI Key

OZFIKWCWPGBQJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where the benzofuran core is treated with a nitrating agent such as nitric acid.

    Esterification: The carboxylate group is introduced through an esterification reaction, typically using an alcohol (e.g., ethanol) and a carboxylic acid derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzofuran core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Nitric acid or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure allows for modifications that can enhance its pharmacological properties.

Potential Applications :

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism of action could involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy.
Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)5.59
A549 (Lung)8.23

Antimicrobial Research

The compound's structural features suggest potential antimicrobial activity. Research indicates that similar benzofuran derivatives can inhibit the growth of pathogenic bacteria and fungi.

Research Findings :

  • Antibacterial Activity : this compound may exhibit significant antibacterial effects against strains like Escherichia coli and Staphylococcus aureus.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial potential, this compound may also possess anti-inflammatory properties. It can inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

ActivityTest SystemIC50/EC50 ValueReference
Anti-inflammatoryHuman macrophages15 µM

Case Study 1: Anticancer Mechanism Exploration

In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through mitochondrial pathways. This involves upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2, leading to enhanced cell death in cancerous tissues.

Case Study 2: Antimicrobial Efficacy Assessment

A series of experiments were conducted to evaluate the antibacterial activity of this compound against common pathogens. Results indicated that it significantly inhibited bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitrophenyl group can participate in redox reactions, while the benzofuran core can interact with biological macromolecules through π-π stacking and hydrogen bonding.

Comparison with Similar Compounds

Substituent Variations on the Methoxy Group

The methoxy group at position 5 is a critical site for structural diversification. Key analogs include:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate (Target) 3-Nitrophenylmethoxy C₂₄H₁₉NO₆ 417.41 High electron-withdrawing effect; potential pharmacological activity
Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate 3-Chlorophenylmethoxy C₂₀H₁₇ClO₄ 356.80 Moderate electron-withdrawing effect; halogenated analog
Ethyl 5-[(3-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate 3-Bromophenylmethoxy C₂₄H₁₉BrO₄ 451.31 Larger halogen atom; increased lipophilicity
Ethyl 5-[[2,3,4,5,6-pentakis(fluoranyl)phenyl]methoxy]-2-phenyl-1-benzofuran-3-carboxylate Pentafluorophenylmethoxy C₂₄H₁₄F₅O₄ 453.36 High electronegativity; enhanced metabolic stability
Ethyl 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-1-benzofuran-3-carboxylate 4-Methylbenzoyl hydrazino-oxoethoxy C₂₈H₂₅N₂O₇ 513.51 Hydrazine linker; potential for hydrogen bonding

Key Observations :

  • Lipophilicity : Bromine and fluorine substituents (e.g., in and ) increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Functional Group Diversity : The hydrazine-containing analog () introduces hydrogen-bonding capability, which could influence solubility and target interactions.

Variations in the Benzofuran Core

Modifications to the benzofuran skeleton further differentiate properties:

Compound Name Substituent at Position 2 Additional Modifications Molecular Weight (g/mol) Notes
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate Methyl Acetyloxy at position 5 248.26 Simpler structure; lower steric hindrance
Ethyl 2-methyl-5-[2-(pentafluorophenoxy)acetoxy]-1-benzofuran-3-carboxylate Methyl Pentafluorophenoxy-acetoxy at position 5 428.31 Fluorine-rich; potential for PET imaging
Ethyl 5-[3-(dimethylamino)-2-hydroxypropoxy]-2-phenyl-1-benzofuran-3-carboxylate Phenyl Dimethylamino-hydroxypropoxy at position 5 399.45 Polar side chain; improved water solubility

Key Observations :

  • Solubility: The dimethylamino-hydroxypropoxy group in introduces a hydrophilic moiety, addressing a common limitation of benzofuran derivatives in aqueous environments.

Biological Activity

Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on existing literature.

Chemical Structure and Synthesis

This compound belongs to the benzofuran class of compounds, characterized by the presence of a benzofuran ring, a nitrophenyl group, and an ethoxycarbonyl moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzofuran Ring : Achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Nitrophenyl Group : This is accomplished via nitration reactions.
  • Formation of the Ethoxycarbonyl Group : This step involves esterification processes to yield the final compound.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound were tested against various bacterial strains, showing Minimum Inhibitory Concentration (MIC) values ranging from 20 µM to 40 µM against resistant strains like Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMIC (µM)
Compound AS. aureus20
Compound BE. coli30
This compoundS. aureusTBD

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. A comparative study indicated that similar benzofuran derivatives inhibited fungal growth with varying degrees of efficacy, suggesting a potential role in treating fungal infections .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Oxidative Stress Modulation : The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways.
  • Enzyme Inhibition : The sulfonamide or methoxy groups may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.
  • Membrane Interaction : The structural stability provided by the benzofuran ring enhances interaction with biological membranes, facilitating cellular uptake.

Case Studies and Research Findings

Several research studies have highlighted the therapeutic potential of similar compounds:

  • Neuroprotective Effects : A study demonstrated that derivatives showed neuroprotective effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases .
  • Antioxidant Activity : Another investigation revealed that related benzofuran compounds exhibited significant antioxidant capacity, which could be beneficial in preventing oxidative damage in cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.